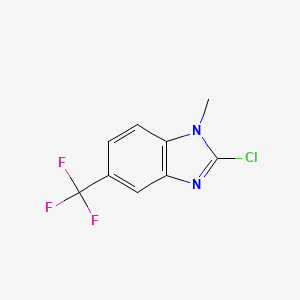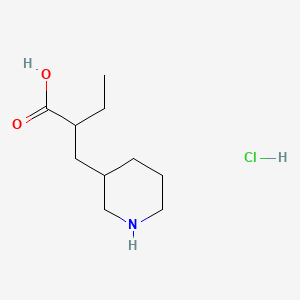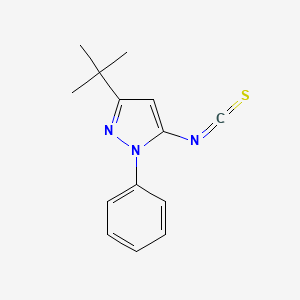
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine
Reagent: Thiophosgene
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, alkylating agents
Conditions: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as thioureas, carbamates, and thiocarbamates can be formed.
Addition Products: New derivatives with modified functional groups.
Applications De Recherche Scientifique
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential bioactivity. This differentiates it from other pyrazole derivatives that may lack this functional group.
Propriétés
Formule moléculaire |
C14H15N3S |
|---|---|
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
3-tert-butyl-5-isothiocyanato-1-phenylpyrazole |
InChI |
InChI=1S/C14H15N3S/c1-14(2,3)12-9-13(15-10-18)17(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clé InChI |
WVSXENYLSBPBQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



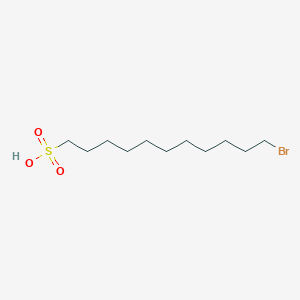

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
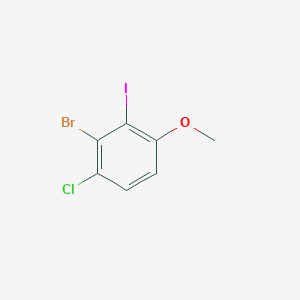
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
